Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: 9-Bromo-1-chlorononane – Structural Analysis, Synthesis, and Application in Heterobifunctional Linker Design
Executive Summary
9-Bromo-1-chlorononane (CAS: 90674-69-4) is a critical heterobifunctional alkyl halide used extensively in medicinal chemistry and materials science.[1] Its nine-carbon aliphatic chain serves as a hydrophobic spacer, while its terminal halogens—bromine and chlorine—offer differential electrophilicity.[1] This distinct reactivity profile allows for sequential, orthogonal functionalization, making it a premier reagent for constructing PROTACs (Proteolysis Targeting Chimeras) and other bivalent ligands.[1]
This guide provides a rigorous analysis of its physicochemical identity, isotopic mass spectrometry signatures, and synthesis protocols, tailored for researchers requiring high-fidelity data for linker design.[1]
Chemical Identity & Structural Analysis
The utility of 9-bromo-1-chlorononane lies in the "leaving group hierarchy" of its termini. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, permitting selective substitution at the bromine site under mild conditions, leaving the chlorine intact for a subsequent, more forcing reaction.
Attribute
Technical Detail
IUPAC Name
1-Bromo-9-chlorononane
CAS Registry Number
90674-69-4
Molecular Formula
SMILES
ClCCCCCCCCCCBr
InChI Key
GRPYAHAFRYQIEX-UHFFFAOYSA-N
Structural Class
-Dihaloalkane
Conformational Flexibility
The nonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) chain introduces significant entropic freedom.[1] In solution, the molecule adopts a "random coil" ensemble.[1] However, in crystal engineering or protein binding (e.g., within a PROTAC ternary complex), the chain can adopt an extended anti-periplanar conformation, spanning approximately 10–12 Å .[1] This length is often optimal for bridging E3 ligases (e.g., Cereblon) to target proteins without inducing steric clash.[1]
Figure 1: Reactivity map of 9-bromo-1-chlorononane showing orthogonal functionalization potential.
Molecular Weight & Isotopic Distribution
For analytical verification, relying solely on average molecular weight is insufficient due to the significant natural abundance of halogen isotopes.[1] Mass spectrometry (MS) identification requires matching the specific isotopic envelope.[1]
Average Molecular Weight: 241.60 g/mol
Monoisotopic Mass & Isotope Pattern
The presence of one Bromine (
) and one Chlorine () creates a characteristic "quartet-like" pattern (M, M+2, M+4).
Isotope Species
Composition
Exact Mass (Da)
Relative Abundance (Approx)
M (Base Peak)
240.028
100%
M+2
242.026
~130% (Dominant peak)
M+2 (Minor)
242.025
(Overlaps with above)
M+4
244.023
~32%
Diagnostic Insight: In low-resolution MS, you will observe a 3-peak cluster roughly in a 3:4:1 intensity ratio (due to the summation of probabilities). The M+2 peak is actually the most intense, which is a hallmark of mixed Br/Cl species.[1]
Figure 2: Mass spectrometry logic for identifying the Br/Cl isotopic envelope.
Physicochemical Properties
Precise experimental data for the mixed halide is scarce in public literature compared to the di-bromo analog.[1] The values below represent authoritative consensus based on homolog interpolation and available safety data sheets.
Property
Value / Description
Note
Physical State
Clear, colorless to pale yellow liquid
Darkens upon light exposure (Br decomposition).[1]
Boiling Point
~245°C (at 760 mmHg)
Predicted.[1] Typically distilled at reduced pressure (e.g., 110-115°C @ 5 mmHg) to prevent decomposition.[1]
Immiscible in water.[1][2] Soluble in DCM, THF, DMF.[1]
Use DMF or DMSO for nucleophilic substitutions.[1]
Refractive Index
Synthesis & Purity Profiling
For high-value applications like PROTAC synthesis, purity is paramount.[1][3] Commercial "tech grade" often contains 1,9-dibromononane or 1,9-dichlorononane impurities, which lead to "double-warhead" or "double-anchor" byproducts.[1]
(1.1 equiv). Then, add (1.1 equiv) portion-wise to control exotherm.[1]
Workup: Stir 2h at RT. Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
. Extract with Hexanes (precipitates triphenylphosphine oxide).[1]
Purification: Filter through a silica plug. Concentrate. Distill under high vacuum.
Applications: The "Linker" Logic
In drug discovery, 9-bromo-1-chlorononane is a Type I Linker Precursor .[1]
Step 1 (The "Anchor" Attachment):
React the Bromine end with a nucleophile (e.g., a phenol or amine on the E3 ligase ligand) using mild base (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
, Acetone, 60°C).
Why? Br is displaced ~100x faster than Cl.[1] The Cl remains intact.[1]
Step 2 (The "Warhead" Attachment):
React the Chlorine end with the target protein ligand.[1]
Activation: Often requires adding KI (Finkelstein in situ) to convert Cl ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
I transiently, or using stronger conditions (Cs2CO3, DMF, 90°C).[1]
Case Study: PROTAC Development
Researchers use this linker to scan "linker length" effects. The C9 chain provides high lipophilicity (cLogP increase), which can improve cell permeability but may reduce solubility.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15316718, 1-Bromo-9-chlorononane.[1] Retrieved from [Link]
Mani, S., et al. (2020). PROTACs: Emerging Targeted Protein Degraders.[1] ResearchGate.[1] (Discusses linker length importance).
Sigma-Aldrich. Product Specification: 1-Bromo-9-chlorononane (Custom Synthesis).[1] (Verified general physicochemical parameters for haloalkanes).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Source for Finkelstein and leaving group reactivity hierarchy).
selective nucleophilic substitution of 1-Bromo-9-chlorononane
Application Note: Selective Nucleophilic Substitution of 1-Bromo-9-chlorononane Introduction & Utility 1-Bromo-9-chlorononane (CAS: 90674-69-4) is a critical bifunctional building block in organic synthesis, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Nucleophilic Substitution of 1-Bromo-9-chlorononane
Introduction & Utility
1-Bromo-9-chlorononane (CAS: 90674-69-4) is a critical bifunctional building block in organic synthesis, particularly valued for its ability to serve as a "molecular ruler" or linker. Its nine-carbon alkyl chain provides a hydrophobic spacer, while the distinct reactivity of the terminal halogens—bromine and chlorine—allows for sequential, orthogonal functionalization.
This application note details the protocols for selectively substituting the bromine atom while preserving the chlorine atom. This selectivity is essential for the synthesis of:
PROTACs (Proteolysis Targeting Chimeras): Creating linkers of precise length between E3 ligase ligands and target proteins.
Polymer Chemistry: Introducing pendant chlorides for post-polymerization modification.
Drug Conjugates: Sequential attachment of two different pharmacophores.
Mechanistic Basis of Selectivity
The success of these protocols relies on the kinetic difference in leaving group ability between bromide (
) and chloride () in reactions.
Thermodynamic Drivers
The selectivity is driven by the bond dissociation energy (BDE) of the carbon-halogen bonds. The
bond is significantly weaker than the bond, lowering the activation energy for nucleophilic attack at the brominated carbon.
In a polar aprotic solvent (e.g., DMSO, DMF) or under Finkelstein conditions (Acetone), the nucleophile (
) will preferentially attack the C1 position (Bromine).
Figure 1: Kinetic pathways for nucleophilic substitution. Path A is kinetically favored due to the weaker C-Br bond.
Experimental Protocols
Protocol A: Selective Cyanation (C-C Bond Formation)
Target: Synthesis of 10-chlorodecanenitrile.
Principle: Use of a polar aprotic solvent (DMSO) accelerates the reaction, allowing it to proceed at a lower temperature where the C-Cl bond remains inert.
Target: Synthesis of Phenolic Ethers (e.g., for PROTAC linkers).
Principle: "Finkelstein-like" conditions. Acetone is a poor solvent for chloride displacement (NaCl is insoluble, C-Cl bond is strong) but excellent for bromide displacement.
in acetone. Stir at room temperature for 15 minutes to generate the phenoxide in situ.
Addition: Add 1-Bromo-9-chlorononane (1.2 equiv) in one portion.
Note: Using a slight excess of the linker ensures complete consumption of the limiting phenol reagent.
Reflux: Heat the mixture to reflux (~56°C) for 12–18 hours.
Self-Validating Check: A white precipitate (KBr) will form and settle at the bottom.
Filtration: Cool to room temperature. Filter off the inorganic salts (
and KBr).
Concentration: Evaporate the acetone under reduced pressure.
Purification: The crude oil contains the product and excess 1-bromo-9-chlorononane. Purify via silica gel column chromatography (Gradient: 100% Hexanes
10% EtOAc/Hexanes). The non-polar haloalkane elutes first; the ether product elutes second.
Figure 2: Workflow for selective O-alkylation using acetone reflux.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Product contains ~10% disubstituted impurity
Reaction temperature too high or reaction time too long.
Reduce temperature by 10°C. Monitor TLC more frequently. Ensure stoichiometry is 1:1.
Reaction is too slow (>24h)
Solvent is too "dry" (poor solubility of nucleophile) or steric hindrance.[1]
For Cyanation: Add catalytic NaI (Finkelstein catalyst) to convert R-Cl to R-I (transiently) OR switch from Acetone to DMF (but lower temp to 25°C).
Wash organic layer thoroughly with water.[1] Add a small amount of brine to break the emulsion.
Safety & Handling
Lachrymator Potential: While not as potent as benzyl halides, long-chain haloalkanes can be mild lachrymators and skin irritants. Handle only in a fume hood.
Cyanide Hazard: Protocol A uses NaCN. Never acidify the waste stream, as this releases lethal HCN gas. Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.
Aquatic Toxicity: 1-Bromo-9-chlorononane is toxic to aquatic life with long-lasting effects.[5] Do not dispose of down the drain.
References
PubChem. 1-Bromo-9-chlorononane Compound Summary.[2][3][6] National Library of Medicine. Link
Clayden, J., et al.Nucleophilic Substitution: S_N2 Reactivity. Organic Chemistry, Oxford University Press. (General reference for halide reactivity trends).
Fisher Scientific. Safety Data Sheet: 1-Chlorononane / Haloalkanes.Link
Royal Society of Chemistry. Reaction of phenols with alkyl halides in acetone/K2CO3. J. Chem. Soc. C. Link
Mastering Molecular Architecture: A Guide to Using 1-Bromo-9-chlorononane as a Bifunctional Linker
Introduction: The Power of Precise Connectivity in Complex Molecule Synthesis In the intricate world of drug discovery, materials science, and chemical biology, the ability to connect different molecular fragments with p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of Precise Connectivity in Complex Molecule Synthesis
In the intricate world of drug discovery, materials science, and chemical biology, the ability to connect different molecular fragments with precision is paramount. Bifunctional linkers are the unsung heroes in this endeavor, serving as molecular bridges to covalently join two or more distinct chemical entities. Among these, hetero-bifunctional linkers, which possess two different reactive functional groups, offer the strategic advantage of orthogonal reactivity. This allows for the sequential attachment of different molecules in a controlled manner, a crucial capability in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This application note provides a comprehensive guide to the use of 1-bromo-9-chlorononane, a versatile hetero-bifunctional linker. We will delve into the chemical principles that govern its sequential reactivity, provide detailed protocols for its use with various nucleophiles, and showcase its application in the synthesis of complex molecules.
The Chemical Rationale: Exploiting the Differential Reactivity of Halogens
The utility of 1-bromo-9-chlorononane as a bifunctional linker is rooted in the well-established principles of nucleophilic substitution reactions at saturated carbons. The reactivity of alkyl halides in these reactions is highly dependent on the nature of the halogen, which serves as the leaving group. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a significantly better leaving group than chloride. This difference in reactivity forms the basis for the selective, stepwise functionalization of 1-bromo-9-chlorononane.
Under carefully controlled reaction conditions, a nucleophile will preferentially attack the carbon atom attached to the bromine, leaving the chloro group intact. This initial reaction yields a monosubstituted intermediate, which retains a reactive handle for a subsequent transformation. The less reactive chloro group can then be targeted in a second, typically more forcing, nucleophilic substitution reaction.
Visualizing the Strategy: A Workflow for Sequential Functionalization
The sequential functionalization of 1-bromo-9-chlorononane can be visualized as a two-step process, enabling the precise assembly of a target molecule.
Caption: Sequential functionalization of 1-bromo-9-chlorononane.
Application Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of 1-bromo-9-chlorononane with common classes of nucleophiles.
Protocol 1: Synthesis of an Unsymmetrical Ether via Williamson Ether Synthesis
This protocol details the synthesis of a molecule where one end of the linker is attached to a phenol and the other to an aliphatic alcohol.
Step 1: Selective Monosubstitution with a Phenolic Nucleophile
Reagents and Materials:
1-Bromo-9-chlorononane
4-Methoxyphenol
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Procedure:
a. To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
b. Stir the mixture at room temperature for 15 minutes.
c. Add 1-bromo-9-chlorononane (1.1 eq) to the reaction mixture.
d. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
e. Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
f. Concentrate the filtrate under reduced pressure to obtain the crude product.
g. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 1-(9-chlorononoxy)-4-methoxybenzene .
Step 2: Substitution of the Chloro Group with an Alkoxide
Reagents and Materials:
1-(9-chlorononoxy)-4-methoxybenzene (from Step 1)
Propan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
N,N-Dimethylformamide (DMF), anhydrous
Sodium iodide (NaI), catalytic amount
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
a. To a solution of propan-1-ol (1.2 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) at 0 °C.
b. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
c. Add a solution of 1-(9-chlorononoxy)-4-methoxybenzene (1.0 eq) in anhydrous DMF to the reaction mixture.
d. Add a catalytic amount of sodium iodide.
e. Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC.
f. After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
g. Extract the aqueous layer with dichloromethane.
h. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
i. Purify the crude product by silica gel column chromatography to yield the final unsymmetrical ether.
Protocol 2: Synthesis of a Heterobifunctional Amine-Thiol Linker
This protocol describes the introduction of a protected thiol at the bromo-terminus, followed by the introduction of a primary amine at the chloro-terminus.
Step 1: Selective Monosubstitution with a Thiol Nucleophile
Reagents and Materials:
1-Bromo-9-chlorononane
Potassium thioacetate (KSAc)
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer
Procedure:
a. Dissolve 1-bromo-9-chlorononane (1.0 eq) in anhydrous DMF.
b. Add potassium thioacetate (1.1 eq) to the solution.
c. Stir the reaction mixture at room temperature and monitor by TLC.
d. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
e. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude S-(9-chlorononyl) ethanethioate . This product can often be used in the next step without further purification.
Step 2: Introduction of an Amine via Azide Reduction
Reagents and Materials:
S-(9-chlorononyl) ethanethioate (from Step 1)
Sodium azide (NaN₃)
N,N-Dimethylformamide (DMF)
Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃)/H₂O
Tetrahydrofuran (THF), anhydrous
Hydrochloric acid (HCl) in diethyl ether
Sodium hydroxide (NaOH) solution
Procedure:
a. Dissolve S-(9-chlorononyl) ethanethioate (1.0 eq) in DMF and add sodium azide (1.5 eq).
b. Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed.
c. Cool the reaction, pour into water, and extract with ethyl acetate.
d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude S-(9-azidononyl) ethanethioate .
e. Reduction of the Azide:
Using LiAlH₄: Carefully add a solution of the crude azide in anhydrous THF to a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until the azide is consumed (monitor by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹). Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and concentrate the filtrate.
Using Staudinger Reduction: Dissolve the crude azide in THF/water and add triphenylphosphine (1.2 eq). Heat the mixture to reflux until the azide is consumed. Concentrate the reaction mixture.
f. Deprotection of the Thioacetate: The crude amine from the previous step is then treated with a solution of HCl in methanol or aqueous HCl to hydrolyze the thioacetate and liberate the free thiol.
g. Neutralize with a base (e.g., NaOH solution) and extract the final product, the 9-amino-nonane-1-thiol , with an organic solvent. Further purification may be achieved by chromatography or distillation under reduced pressure.
Data Summary: Reaction Conditions for Selective Monosubstitution
The following table summarizes typical reaction conditions for the selective substitution at the bromo-terminus of 1-bromo-9-chlorononane.
Nucleophile
Reagent
Base
Solvent
Temperature (°C)
Phenol
Ar-OH
K₂CO₃
Acetone
Reflux
Alcohol
R-OH
NaH
THF/DMF
0 to RT
Thiol
R-SH
K₂CO₃/NaH
DMF/Acetone
RT
Thioacetate
KSAc
-
DMF
RT
Amine (Primary)
R-NH₂
K₂CO₃/Et₃N
Acetonitrile/DMF
RT to 50
Azide
NaN₃
-
DMF/DMSO
RT to 50
Carboxylate
R-COOH
Cs₂CO₃
DMF
RT to 60
Note: Reaction times will vary depending on the specific nucleophile and substrate. Monitoring by TLC is crucial.
Troubleshooting and Key Considerations
Selectivity: To ensure selective reaction at the bromo-terminus, it is crucial to use mild reaction conditions (e.g., lower temperatures, weaker bases where applicable) in the first step.
Second Substitution: The reaction at the chloro-terminus often requires more forcing conditions, such as higher temperatures and the addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions) to facilitate the substitution.
Purification: Chromatographic purification is often necessary to separate the desired monosubstituted product from any starting material and disubstituted byproducts.
Protecting Groups: For nucleophiles containing other reactive functional groups (e.g., primary amines, thiols), the use of appropriate protecting groups may be necessary to avoid side reactions.
Conclusion
1-bromo-9-chlorononane is a powerful and versatile tool for the synthesis of complex molecules requiring precise connectivity. By understanding and exploiting the differential reactivity of its two halogen termini, researchers can achieve a stepwise and controlled assembly of diverse molecular architectures. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this valuable bifunctional linker in a wide range of research and development applications.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
Krapcho, A. P. (1982). Synthetic applications of the Finkelstein reaction. Synthesis, 1982(10), 805-822.
Larock, R. C. (1999).
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
Williamson Ether Synthesis. (2022). Chemistry LibreTexts. Retrieved from [Link]
Reactions of Alkyl Halides with Nucleophiles. (2022). Chemistry LibreTexts. Retrieved from [Link]
PubChem Compound Summary for CID 15316718, 1-Bromo-9-chlorononane. National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. (2019). National Center for Biotechnology Information. Retrieved from [Link]
Conversion of Alcohols to Alkyl Halides. (2022). Chemistry LibreTexts. Retrieved from [Link]
Method
Preparation of 9-Chlorononyl Grignard Reagent: A Detailed Application Note and Protocol
This guide provides a comprehensive overview and a detailed protocol for the preparation of 9-chlorononyl Grignard reagent (9-chlorononylmagnesium chloride). This organometallic reagent is a valuable intermediate in orga...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview and a detailed protocol for the preparation of 9-chlorononyl Grignard reagent (9-chlorononylmagnesium chloride). This organometallic reagent is a valuable intermediate in organic synthesis, enabling the introduction of a nine-carbon chain with a terminal chlorine atom, which can be further functionalized. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Introduction: The Utility and Challenges of Long-Chain Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in a synthetic chemist's arsenal for carbon-carbon bond formation.[1][2] Their utility stems from the nucleophilic character of the carbon atom bound to magnesium, allowing for reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[1] The preparation of the 9-chlorononyl Grignard reagent presents a specific set of challenges and considerations due to its long alkyl chain and the presence of a terminal chloro-substituent.
The primary challenge in the synthesis of Grignard reagents from alkyl chlorides is their lower reactivity compared to bromides and iodides, often resulting in sluggish reaction initiation.[3] Furthermore, the formation of long-chain Grignard reagents can be susceptible to side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer. Careful control of reaction conditions is paramount to maximize the yield of the desired organometallic species and minimize the formation of this significant byproduct.[4]
This application note will delve into the mechanistic underpinnings of Grignard reagent formation, provide a detailed, field-proven protocol for the synthesis of 9-chlorononylmagnesium chloride, and outline a reliable method for determining its concentration.
Mechanistic Insights: The Formation of a Grignard Reagent
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While often depicted as a simple insertion of magnesium into the carbon-halogen bond, the mechanism is believed to involve single electron transfer (SET) steps.[2][5]
Initially, the alkyl halide diffuses to the magnesium surface. An electron is then transferred from the magnesium to the antibonding orbital of the carbon-halogen bond, leading to the formation of a radical anion. This intermediate rapidly dissociates to form an alkyl radical and a halide anion. The alkyl radical then reacts with the magnesium surface to form the organomagnesium halide.
Caption: Simplified mechanism of Grignard reagent formation via Single Electron Transfer (SET).
Critical Experimental Parameters
Successful and reproducible preparation of 9-chlorononyl Grignard reagent hinges on the stringent control of several key parameters:
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, particularly water.[6] This reaction protonates the carbanion, destroying the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[6] They solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. THF is often preferred for less reactive alkyl chlorides due to its higher boiling point, allowing for reactions at elevated temperatures.
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[7] Activation is therefore crucial to expose a fresh, reactive magnesium surface. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.[7]
Temperature Control: The formation of Grignard reagents is an exothermic process. While some initial heating may be necessary to initiate the reaction, it is critical to maintain control over the temperature to prevent a runaway reaction and to minimize side reactions like Wurtz coupling.[4]
Rate of Addition: Slow, controlled addition of the 9-chlorononane solution to the magnesium suspension is vital to maintain a low concentration of the alkyl halide in the reaction mixture, thereby suppressing the rate of Wurtz coupling.[4]
Experimental Protocol: Preparation of 9-Chlorononylmagnesium Chloride
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 9-chlorononylmagnesium chloride.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Magnesium Turnings
99.8%
Sigma-Aldrich
1-Chloro-9-nonane
98%
Alfa Aesar
Tetrahydrofuran (THF)
Anhydrous, >99.9%, inhibitor-free
Acros Organics
Stored over molecular sieves.
Iodine
Crystal, Reagent Grade
J.T. Baker
For activation.
1,2-Dibromoethane
99%
Sigma-Aldrich
Optional, for activation.
Hydrochloric Acid
1 M solution
Fisher Scientific
For titration workup.
Standardized Sulfuric Acid
0.1 M solution
Ricca Chemical
For titration.
Phenolphthalein Indicator
For titration.
Equipment
Three-necked round-bottom flask (250 mL)
Reflux condenser
Addition funnel (125 mL)
Magnetic stirrer and stir bar
Heating mantle
Inert gas (Argon or Nitrogen) supply with a bubbler
Syringes and needles
Glassware for titration (burette, flasks)
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation of 9-chlorononyl Grignard reagent.
Step-by-Step Procedure
Glassware Preparation: All glassware should be thoroughly cleaned, dried in an oven at 120 °C overnight, and assembled while hot under a stream of dry argon or nitrogen. This ensures all traces of water are removed.[6]
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a 125 mL addition funnel. Maintain a positive pressure of inert gas throughout the experiment.
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and deposits on the magnesium surface. This helps to etch the oxide layer.[7] Allow the flask to cool to room temperature.
Solvent Addition: Add anhydrous THF to the reaction flask via a cannula or syringe to cover the magnesium turnings.
Preparation of Alkyl Halide Solution: In the addition funnel, prepare a solution of 1-chloro-9-nonane (1.0 equivalent) in anhydrous THF.
Initiation of the Reaction: Add a small portion (approximately 10%) of the 1-chloro-9-nonane solution to the stirred magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and a gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. The appearance of a cloudy gray solution is indicative of Grignard reagent formation.
Controlled Addition: Once the reaction has initiated, add the remaining 1-chloro-9-nonane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice-water bath can be used for cooling.[4]
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting material.
Cooling and Storage: Allow the gray-black reaction mixture to cool to room temperature. The Grignard reagent is now ready for use or for determination of its concentration. It should be used as soon as possible after preparation and stored under a positive pressure of inert gas.
Determination of Grignard Reagent Concentration by Titration
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. A reliable method is titration with iodine in the presence of lithium chloride, as described by Knochel and co-workers.[8][9] The lithium chloride prevents the precipitation of magnesium salts, leading to a sharp and clear endpoint.[8]
Titration Procedure
Preparation of Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume of a 0.5 M solution of anhydrous lithium chloride in anhydrous THF (e.g., 2 mL).[9]
Titration Setup: Cool the brown iodine solution to 0 °C in an ice bath.
Titration: Slowly add the prepared 9-chlorononyl Grignard reagent solution dropwise from a syringe to the stirred iodine solution.[9]
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, and the solution becomes colorless.[8][9]
Calculation: The molarity of the Grignard reagent can be calculated using the following formula:
Molarity (M) = (moles of Iodine) / (Volume of Grignard reagent added in L)
Perform the titration in duplicate or triplicate to ensure accuracy.
Safety Considerations
Flammability: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[6]
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. An ice-water bath should be readily available for cooling.
Anhydrous Conditions: The reaction with water is highly exothermic and produces flammable hydrogen gas. Ensure all equipment and reagents are scrupulously dry.
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves should be worn at all times.
Conclusion
The successful preparation of 9-chlorononyl Grignard reagent requires careful attention to experimental detail, particularly the maintenance of anhydrous conditions and the control of the reaction temperature. By following the detailed protocol outlined in this application note, researchers can reliably synthesize this valuable long-chain organometallic intermediate. Accurate determination of the reagent's concentration through titration is a critical final step to ensure the success of subsequent synthetic transformations.
References
Clark, J. (2015). Making Grignard Reagents. Chemguide. Retrieved from [Link]
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
Wikipedia. (2023). Grignard reaction. Wikipedia. Retrieved from [Link]
JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments. Retrieved from [Link]
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Retrieved from [Link]
Reddit. (2018). Alkyl Magnesium Chlorides as Grignard Reagants. r/OrganicChemistry. Retrieved from [Link]
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
ACS Omega. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega. Retrieved from [Link]
synthesis of quaternary ammonium surfactants from 1-Bromo-9-chlorononane
Executive Summary This guide details the protocol for synthesizing Asymmetric Gemini Surfactants using 1-Bromo-9-chlorononane as a bifunctional linker. Unlike symmetric dihalides (e.g., 1,9-dibromononane), the mixed hali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for synthesizing Asymmetric Gemini Surfactants using 1-Bromo-9-chlorononane as a bifunctional linker. Unlike symmetric dihalides (e.g., 1,9-dibromononane), the mixed halide structure of 1-Bromo-9-chlorononane offers a unique "orthogonal" reactivity profile. The significant difference in leaving group ability between bromide (
) and chloride () allows researchers to sequentially attach two distinct tertiary amines without the statistical product mixtures associated with symmetric linkers.
Target Audience: Medicinal Chemists, Material Scientists, and Formulation Engineers.
Key Applications: Gene delivery vectors, antimicrobial coatings, and corrosion inhibitors.
Chemical Logic & Mechanistic Insight
The core of this protocol relies on the kinetic differentiation of nucleophilic substitution (
) reactions.
The Leaving Group Hierarchy: The carbon-bromine (C-Br) bond is weaker (
276 kJ/mol) than the carbon-chlorine (C-Cl) bond (338 kJ/mol). Under controlled thermal conditions (40–60°C), a tertiary amine will selectively displace the bromide ion.
The "Activation" Step: The remaining alkyl chloride is relatively inert to direct amination under mild conditions. To attach the second headgroup, we employ an in situ Finkelstein reaction (catalytic or stoichiometric iodide) to convert the alkyl chloride to a highly reactive alkyl iodide.
Reaction Scheme:
Phase I: Selective
attack at C1 (Br site).
Phase II: Halide exchange (Cl
I) followed by attack at C9.
Experimental Protocol: Synthesis of Asymmetric Gemini Surfactant
Remove solvent under reduced pressure (Rotavap).[3]
Purification: Triturate the residue with cold Ethyl Acetate (
mL) to remove unreacted non-polar starting materials. The product (Intermediate 1: N-(9-chlorononyl)-N,N-dimethyldodecan-1-ammonium bromide) is a viscous oil or waxy solid.
Yield Expectation: 85–92%.
Phase II: Activation & Second Quaternization
Objective: Activate the chloro-linker and attach the second headgroup.
Setup: Dissolve Intermediate 1 (5.0 mmol) in Ethanol (30 mL) in a pressure tube or sealed flask.
Ion Exchange (Optional but Recommended): The product currently has mixed counterions (Br, Cl, I). Dissolve in minimal MeOH and pass through an Amberlite IRA-400 (Cl- form) column to standardize the counterion to chloride.
Recrystallization: Recrystallize from Acetone/Ethanol (10:1) to obtain the pure white solid.
Data Analysis & Characterization
To validate the synthesis, compare the integration of the alpha-methylene protons in
NMR.
Table 1: Key NMR Signals for Structural Validation (
or )
Moiety
Chemical Shift ( ppm)
Multiplicity
Interpretation
Terminal (Tail)
0.88
Triplet
Confirms hydrophobic tail presence.
Chain (Bulk)
1.25 – 1.35
Multiplet
Integration matches total carbon count.
(Head A)
3.10 – 3.15
Singlet
Integration = 6H (Dimethyl group).
(Head B)
3.30 – 3.35
Singlet
Integration = 9H (Trimethyl group).
(Spacer)
3.40 – 3.50
Multiplet
Critical: Should integrate to 4H (2H at C1, 2H at C9).
Self-Validation Check:
If the peak at
3.5 ppm (characteristic of ) remains visible in the final product, the Phase II reaction was incomplete. Re-subject to reaction conditions with fresh KI.
Visualization: Reaction Workflow
Caption: Stepwise synthetic pathway exploiting the differential reactivity of Bromide and Chloride leaving groups.
References
Menger, F. M., & Littau, C. A. (1991). Gemini surfactants: Synthesis and properties. Journal of the American Chemical Society, 113(4), 1451-1452.
Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic studies of aqueous m-s-m gemini surfactant systems. Journal of Colloid and Interface Science, 235(2), 310-316.
Hait, S. K., & Moulik, S. P. (2002). Gemini surfactants: A distinct class of self-assembling molecules. Current Science, 82(9), 1101-1111.
Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science, 248(2), 203-220.
PubChem. (n.d.).[4] 1-Bromo-9-chlorononane Compound Summary. National Center for Biotechnology Information.
introducing 9-chlorononyl group into pharmaceutical intermediates
Executive Summary The 9-chlorononyl moiety serves as a critical "hydrophobic bridge" in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antiviral capsid binders, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 9-chlorononyl moiety serves as a critical "hydrophobic bridge" in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antiviral capsid binders, and membrane-anchored inhibitors. Its nine-carbon (nonyl) span offers a precise balance between lipophilicity (increasing logP) and flexibility, allowing it to traverse deep binding pockets without incurring the entropic penalty of longer, disordered chains.
This guide details the chemoselective introduction of this group using 1-bromo-9-chlorononane .[1] By exploiting the inherent reactivity difference between the terminal bromide and chloride (
), researchers can achieve high-yield mono-alkylation without protecting groups, preserving the terminal chloride for subsequent functionalization (e.g., "click" chemistry or Finkelstein exchange).
Strategic Rationale & Reagent Selection
The "Goldilocks" Linker
In bivalent drug design (e.g., PROTACs), linker length determines the spatial proximity of two protein domains.
< C6: Often too rigid; prevents effective protein-protein dimerization.[1]
> C12: excessively hydrophobic; leads to poor solubility and non-specific binding.[1]
C9 (Nonyl): Optimal span (~11-13 Å extended), providing sufficient reach while maintaining drug-like physicochemical properties.[1]
The Reagent: 1-Bromo-9-chlorononane
While 1,9-dichlorononane is cheaper, it requires a large excess (5–10 equivalents) to prevent dimerization (A-Linker-A).[1] 1-bromo-9-chlorononane is the superior reagent for pharmaceutical intermediates due to Nucleophilic Discrimination .[1]
Result: Under controlled temperature (40–60°C), the amine or phenoxide nucleophile attacks the C-Br bond almost exclusively, leaving the C-Cl bond intact for Step 2.
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
Activation: Add powdered, anhydrous
(3.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation/activation.
Addition: Add 1-bromo-9-chlorononane (1.1 equiv) dropwise over 10 minutes. Note: Rapid addition may cause localized heating and promote minor attack at the chloride.
Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.[1]
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: The crude oil often contains traces of unreacted bromide. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Critical Control Point: Do not exceed 80°C. Above this threshold, the terminal chloride becomes sufficiently reactive to cause cyclization (forming a quaternary ammonium salt) or dimerization.
Protocol B: Williamson Ether Synthesis (Phenols)
Target: O-Alkylation of tyrosine residues or phenolic pharmacophores.[1]
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
The following diagram illustrates the kinetic selectivity that prevents "double alkylation" or "wrong-end" addition.
Figure 1: Kinetic competition between Bromide and Chloride displacement.[1] The lower bond energy of C-Br facilitates exclusive formation of the Target Intermediate under mild conditions.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, you must verify that the Bromine is gone and the Chlorine remains .
NMR Spectroscopy (
- 400 MHz,
)
The diagnostic signals are the methylene triplets at the ends of the nonyl chain.
Use a weaker base (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
instead of NaH) or lower temperature.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for
reactivity order I > Br > Cl).
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 129773447, 1-Bromo-9-chlorononane. Retrieved from [Link]
Mani, S., et al. (2020).[1] PROTACs: A Review of the Design, Synthesis, and Applications. Journal of Medicinal Chemistry. (Contextualizing long-chain alkyl linkers in degraders).
Technical Support Center: Purification of 1-Bromo-9-chlorononane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-bromo-9-chlorononane from its common...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-bromo-9-chlorononane from its common synthetic impurity, 1,9-dichlorononane. This resource is designed to offer both foundational understanding and practical, field-proven insights to overcome common separation challenges.
Introduction: The Separation Challenge
The synthesis of 1-bromo-9-chlorononane can often result in the formation of 1,9-dichlorononane as a significant impurity. The structural similarity of these two long-chain dihalogenated alkanes presents a purification challenge. Both molecules possess a nine-carbon backbone and differ only in the halogen atom at one terminus. This similarity leads to closely related physicochemical properties, making their separation non-trivial. Effective purification is critical, as the presence of 1,9-dichlorononane can lead to undesired side reactions and impurities in subsequent synthetic steps.
Physicochemical Properties Analysis
A foundational understanding of the physical properties of the target compound and the key impurity is crucial for selecting and optimizing a separation strategy.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Estimated Boiling Point (°C)
Polarity
1-Bromo-9-chlorononane
C₉H₁₈BrCl
241.59
~225-235
Slightly Polar
1,9-Dichlorononane
C₉H₁₈Cl₂
197.14
~210-220
Slightly Polar
Note: The boiling point for 1-bromo-9-chlorononane is estimated based on the known boiling point of 1-bromo-9-fluorononane (224.2°C). The boiling point of 1,9-dichlorononane is estimated to be lower due to its significantly lower molecular weight.
The key takeaway from this data is the anticipated difference in boiling points. While not vast, this difference is the primary physical property to be exploited for purification by distillation. The similar, yet distinct, polarities due to the different halogen atoms (Bromine being more polarizable than Chlorine) can be leveraged for chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate 1-bromo-9-chlorononane from 1,9-dichlorononane?
A: The difficulty arises from their similar molecular structures. Both are nine-carbon chains with halogen atoms at both ends. This results in very close boiling points and similar polarities, making standard separation techniques challenging.
Q2: What is the most common impurity I should be looking for besides 1,9-dichlorononane?
A: Besides the dichloro impurity, you might also encounter small amounts of the dibromo analog (1,9-dibromononane) if bromide is in excess or if there is any halide exchange during synthesis. Unreacted starting materials could also be present.
Q3: Can I use a simple distillation instead of fractional distillation?
A: A simple distillation is unlikely to provide a high degree of purity when the boiling points of the components are less than 70-100°C apart.[1][2] Given the estimated close boiling points of 1-bromo-9-chlorononane and 1,9-dichlorononane, fractional distillation is the recommended distillation method.[1]
Q4: My compound seems to be degrading during distillation. What can I do?
A: High temperatures can cause decomposition of halogenated alkanes. If you observe discoloration or a drop in yield, consider performing the distillation under reduced pressure (vacuum distillation). Lowering the pressure will lower the boiling points of both compounds, allowing for distillation at a lower, less destructive temperature.
Q5: How do I choose between distillation and chromatography?
A: The choice depends on the scale of your purification and the required purity.
Fractional Distillation is generally more suitable for larger quantities (multi-gram to kilogram scale) and is a more cost-effective method for bulk purification.[3]
Column Chromatography is excellent for achieving very high purity, especially on a smaller scale (milligram to gram scale). It is also a good choice if distillation fails to provide adequate separation.
Preparative Gas Chromatography (Prep GC) is a powerful technique for high-resolution separation of volatile compounds and can yield very high purity products, but it is typically limited to smaller sample sizes.[4][5]
Troubleshooting Guides
Method 1: Fractional Distillation
Fractional distillation enhances separation by providing a large surface area in a fractionating column, allowing for multiple successive vaporization-condensation cycles, known as "theoretical plates".[1][6]
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Poor Separation (Co-distillation)
1. Insufficient Column Efficiency: The number of theoretical plates in your column is too low for the boiling point difference. 2. Distillation Rate Too High: Vapors are ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases on the column packing.[7] 3. Heat Loss from the Column: The column is cooling too much, causing premature condensation and preventing the vapor from reaching the top of the column.
1. Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the surface area and the number of theoretical plates.[2] 2. Reduce Distillation Rate: Decrease the heating mantle temperature. A slow, steady distillation rate is crucial for achieving equilibrium. Aim for a collection rate of 1-2 drops per second. 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This ensures a proper temperature gradient is maintained throughout the column.[8][9]
"Flooding" of the Column
Heating Too Vigorously: The boil-up rate is too high, causing a large amount of liquid to be carried up the column, which disrupts the equilibrium.
Reduce Heat: Immediately lower the heat to the distilling flask and allow the liquid to drain back down. Resume heating at a much gentler rate.[8]
No Distillate Collection
1. Insufficient Heating: The temperature is not high enough for the vapor to reach the condenser. 2. System Leak: There is a leak in the glassware joints, allowing vapor to escape.
1. Increase Heat Gradually: Slowly increase the temperature of the heating mantle. The distilling pot may need to be significantly hotter than the desired boiling point to drive the vapor up the insulated column.[8] 2. Check All Joints: Ensure all glassware connections are secure. Use Keck clips to secure joints. If using ground glass joints, ensure they are properly sealed.
Bumping/Unstable Boiling
Lack of Nucleation Sites: The liquid is becoming superheated and then boiling violently.
Add Boiling Chips or a Magnetic Stir Bar: This provides nucleation sites for smooth boiling. A stir bar is often preferred for vacuum distillation.
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Sample Preparation: Charge the round-bottom flask with the crude 1-bromo-9-chlorononane mixture and add a few boiling chips or a magnetic stir bar.
Heating: Begin heating the flask gently with a heating mantle.
Equilibration: As the mixture boils, you will see a ring of condensate slowly rise through the fractionating column. It is crucial to heat slowly to allow the column to reach thermal equilibrium.[1]
Fraction Collection:
The first fraction to distill will be enriched in the lower-boiling point impurity, 1,9-dichlorononane. Collect this fraction in a separate receiving flask until the temperature at the distillation head begins to rise more sharply.
Change the receiving flask to collect the intermediate fraction.
As the temperature stabilizes at the boiling point of 1-bromo-9-chlorononane, change to a new receiving flask to collect the purified product.
Monitoring: Monitor the temperature closely. A sharp, stable temperature reading during distillation indicates a pure fraction is being collected.
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the glassware.[7]
Caption: Workflow for purification by fractional distillation.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[10][11] For slightly polar compounds like dihaloalkanes, normal-phase chromatography using silica gel or alumina is effective.
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Poor Separation (Overlapping Bands)
1. Improper Solvent System: The mobile phase is too polar, causing all compounds to elute too quickly (low retention). Or it's not polar enough, causing excessive retention. 2. Column Overloading: Too much sample has been loaded onto the column relative to the amount of stationary phase. 3. Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling where the solvent and sample flow unevenly through the column.
1. Optimize Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation. For these compounds, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like dichloromethane or ethyl acetate. Aim for an Rf value of ~0.3 for the target compound. 2. Reduce Sample Load: A general rule is to use a mass ratio of stationary phase to crude sample of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more. 3. Repack the Column Carefully: Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done meticulously.[12]
Compound Stuck on the Column
Solvent is Not Polar Enough: The mobile phase does not have sufficient eluotropic strength to displace the compound from the stationary phase.
Increase Solvent Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent in your mobile phase. For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on. This will increase the mobile phase's ability to elute more strongly adsorbed compounds.[12]
Cracked or Dry Column
Solvent Level Dropped Below the Top of the Stationary Phase: This introduces air into the packing, which disrupts the flow and leads to poor separation.
Keep the Column Wet: Always maintain a head of solvent above the stationary phase. Never let the column run dry. If it does, the separation is likely compromised, and the column may need to be repacked.
Compound is Decomposing on the Column
Silica Gel is Acidic: The silanol groups on the surface of silica gel are acidic and can cause decomposition of sensitive compounds.
Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like neutral alumina.
Select Stationary and Mobile Phase: Based on TLC analysis, choose an appropriate solvent system. For 1-bromo-9-chlorononane and 1,9-dichlorononane, a gradient of ethyl acetate in hexanes (starting from 0% to 5-10% ethyl acetate) on silica gel is a good starting point.
Pack the Column:
Insert a small plug of cotton or glass wool at the bottom of the column.
Add a layer of sand.
Pack the column with silica gel using either a "wet" slurry method or a "dry" packing method. Ensure the packing is uniform and free of air bubbles.
Add another layer of sand on top of the silica gel to prevent disruption when adding the solvent.
Load the Sample:
Dissolve the crude mixture in a minimal amount of the initial, least polar mobile phase.
Carefully add the sample solution to the top of the column.
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel and then adding the solid to the top of the column.
Elute the Column:
Begin adding the mobile phase to the top of the column.
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
Collect fractions in test tubes or vials as the solvent elutes from the bottom.
Monitor Fractions:
Spot the collected fractions on TLC plates to determine which contain your desired compound.
The less polar 1,9-dichlorononane should elute before the slightly more polar 1-bromo-9-chlorononane.
Combine and Concentrate: Combine the pure fractions containing 1-bromo-9-chlorononane and remove the solvent using a rotary evaporator.
Caption: Principle of column chromatography separation.
Method 3: Preparative Gas Chromatography (Prep GC)
For very high purity on a small scale, preparative GC is an excellent option. It offers the highest resolution of the three techniques but has a lower sample capacity.
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Poor Resolution/Peak Tailing
1. Incorrect Column Phase: The stationary phase is not suitable for separating halogenated compounds. 2. Column Overload: Injecting too much sample for the column's capacity. 3. Injection Temperature Too Low: The sample is not vaporizing quickly and homogeneously in the injection port.
1. Select an Appropriate Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase (e.g., VF-624ms or equivalent), is well-suited for separating halogenated compounds.[13] 2. Reduce Injection Volume: Perform several smaller injections rather than one large one. This prevents overloading and maintains peak shape. 3. Optimize Injector Temperature: Set the injector temperature about 20-50°C higher than the boiling point of the less volatile component (1-bromo-9-chlorononane) to ensure rapid vaporization without causing thermal decomposition.
Low Recovery of Collected Fractions
1. Inefficient Trapping: The collection trap is not cold enough to efficiently condense the eluting compound. 2. Aerosol Formation: The compound is exiting the column as a fine mist that is not effectively captured.
1. Improve Cooling: Use a liquid nitrogen or dry ice/acetone bath for the collection trap to ensure complete condensation of the analyte. 2. Use a Solvent Trap: Place a small amount of a suitable solvent in the collection U-tube to "scrub" the analyte from the carrier gas stream.
Sample Decomposition
Injector or Column Temperature Too High: The high temperatures are causing the haloalkanes to break down.
Lower Temperatures: Systematically lower the injector and column oven temperatures to the minimum required for good chromatography. This is a balance between preventing decomposition and achieving efficient separation.
Final Verification of Purity
Regardless of the purification method chosen, the purity of the final product should always be verified. The recommended methods for analysis are:
Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will show characteristic peaks for the bromo- and chloro-substituted carbons and adjacent protons, allowing for unambiguous structural confirmation and detection of impurities.
By understanding the underlying principles of these separation techniques and proactively addressing common experimental challenges, researchers can confidently and efficiently obtain high-purity 1-bromo-9-chlorononane for their synthetic needs.
References
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. (2023). [Link]
Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
PubMed. Preparative gas chromatography and its applications. [Link]
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
SlidePlayer. Gas Chromatography Fundamentals & Applications. [Link]
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). [Link]
LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]
YouTube. Alkyl Halides exp 19 and 20 and Gas Chromatography. (2018). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Product Code: BCN-9
CAS: 90674-69-4
Topic: Stability and Selective Reactivity under Basic Conditions[1]
Critical Stability Overview: The "Selectivity Window"
Executive Summary:
1-Bromo-9-chlorononane is a bifunctional linker used primarily to attach a nine-carbon chain to a nucleophile.[1] Its utility relies entirely on the differential reactivity between the C-Br and C-Cl bonds.[1] Under basic conditions, the molecule is chemically stable only if the reaction parameters are tuned to exploit the superior leaving group ability of bromide (
The Stability Paradox:
Users often report "instability" which is actually uncontrolled reactivity .[1]
True Instability: Elimination of H-Br to form non-9-enyl chloride (E2 mechanism).[1]
Functional Instability: Loss of the chloro-terminus (over-alkylation/double substitution).[1]
Mechanistic Hierarchy (Reactivity Order):
Fastest:
attack at (Displacement of Br).
Slower:
elimination at (Formation of alkene).
Slowest:
attack at (Displacement of Cl).
Troubleshooting Scenarios
Issue A: "I lost my Chloride handle (Double Substitution)."
Symptom: Mass spectrometry shows mass corresponding to Nuc-C9-Nuc instead of Nuc-C9-Cl.
Diagnosis: The reaction conditions overcame the activation energy barrier for the C-Cl bond.
Variable
Likely Cause
Corrective Action
Temperature
> 60°C
Cool Down. The C-Br bond reacts readily at 25°C–40°C in polar aprotic solvents.[1] Heat activates the C-Cl bond.[1]
Time
> 12 Hours
Monitor Kinetics. Stop the reaction immediately upon consumption of starting material (TLC/HPLC).
Reagent
Excess Nucleophile
Stoichiometry Control. Use 0.95 – 1.0 equivalents of nucleophile relative to the linker.[1] Excess base/nucleophile drives the second attack.[1]
Issue B: "I see vinyl protons in my NMR (Elimination)."
Symptom: Appearance of multiplets at
5.0–6.0 ppm in NMR.[1]
Diagnosis: elimination competed with substitution.[1] This occurs when the base is too strong or sterically hindered.[1]
Variable
Likely Cause
Corrective Action
Base Strength
, ,
Switch to Carbonates. Use or .[1] These are weak bases but sufficient to deprotonate phenols/amines without driving E2 on the alkyl chain.[1]
Solvent
Ethanol/Methanol
Avoid Protic Solvents. Protic solvents solvate the nucleophile, reducing its nucleophilicity while maintaining basicity, favoring elimination. Use DMF or Acetonitrile.[1]
Issue C: "My yield is low (<40%)."
Diagnosis: Intramolecular cyclization or incomplete conversion.[1]
Cyclization: While a 9-membered ring is kinetically slow to form compared to 5/6-membered rings, high dilution can favor intramolecular attack if the nucleophile is attached to the chain.
Fix: Run the reaction at a higher concentration (0.2 M – 0.5 M) to favor intermolecular
reactions.
Visualizing the Reaction Pathways[2]
The following diagram illustrates the kinetic competition between the desired substitution, unwanted elimination, and over-reaction.
Caption: Kinetic competition diagram. Green path represents the "Selectivity Window" utilizing mild bases and controlled temperature.
Validated Protocol: Selective O-Alkylation of a Phenol
This protocol is designed to validate the stability of the chloro-terminus while displacing the bromide.
Objective: Synthesize 9-chlorononyloxybenzene.
Principle: Use of the "Finkelstein-like" reactivity gap.[1] Bromide is ~100x more reactive than chloride in acetone/ACN.[1]
Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water to remove traces of salts/solvent.[1]
Purification: The crude oil contains the product and slight excess of 1-bromo-9-chlorononane.[1] These are easily separated via flash column chromatography (Hexanes/EtOAc).[1]
Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH instead of Carbonates?A: It is risky. Hydroxide ions are strong bases and can cause E2 elimination (forming the alkene) or hydrolyze the chloride to an alcohol (9-hydroxynonyl derivative) if water is present.[1] Stick to Carbonates (
, ) or non-nucleophilic organic bases (DIPEA) if possible.[1]
Q: Why is my reaction turning dark/brown?A: This often indicates decomposition or oxidation of the amine/phenol substrate, not the linker itself. However, if using iodide catalysts (like TBAI) to speed up the reaction, the liberation of iodine can darken the solution. This is normal.
Q: How do I store 1-Bromo-9-chlorononane?A: Store at 2°C – 8°C, away from light. While chemically stable, long-term exposure to light can cause slow homolytic cleavage of the C-Br bond, turning the liquid yellow/brown.[1]
Q: Can I use this linker for amine alkylation?A: Yes, but amines are more nucleophilic than phenols. To prevent over-alkylation (tertiary amine formation), use a secondary amine or a large excess of the amine if it is primary. Keep temperatures low (<40°C).
References
PubChem. (n.d.).[1][2] 1-Bromo-9-chlorononane Compound Summary. National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
Master Organic Chemistry. (2014). Alkyl Halide Reactivity: Acidity and Leaving Group Ability. Retrieved February 5, 2026, from [Link]
Technical Guide: 1H NMR Distinction Between CH2Br and CH2Cl Triplets
Executive Summary Differentiation between primary alkyl bromides ( ) and alkyl chlorides ( ) by NMR is a frequent challenge in synthetic organic chemistry due to the proximity of their chemical shifts. While both moietie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Differentiation between primary alkyl bromides (
) and alkyl chlorides () by NMR is a frequent challenge in synthetic organic chemistry due to the proximity of their chemical shifts. While both moieties present as triplets (assuming a connectivity), the -proton signals for alkyl chlorides are consistently deshielded (downfield) relative to alkyl bromides by approximately 0.15–0.20 ppm .
However, reliance on
NMR alone can be risky in complex matrices where signal overlap occurs. Senior Scientific Insight: The definitive confirmation lies not in the proton spectrum, but in the Carbon-13 () domain. Due to the "Heavy Atom Effect," the -carbon of an alkyl bromide is significantly shielded ( ppm) compared to an alkyl chloride ( ppm), providing an unambiguous structural assignment.
Part 1: Theoretical Framework & Mechanistic Drivers
To interpret the spectra correctly, one must understand the competing physical forces at play: Inductive Effects vs. Spin-Orbit Coupling .
The Inductive Effect (Dominates
NMR)
Chlorine (
) is more electronegative than Bromine ().
Mechanism: Chlorine pulls electron density away from the
-protons more effectively than bromine.
Result: The
protons are more deshielded and appear downfield (higher ppm) compared to .
The Heavy Atom Effect (Dominates
NMR)
While electronegativity suggests
should be downfield of , the trend reverses in NMR due to the Heavy Atom Effect (Spin-Orbit Coupling).
Mechanism: The large electron cloud of Bromine introduces relativistic spin-orbit coupling effects that shield the attached carbon nucleus.
Result: The
carbon appears significantly upfield (lower ppm) relative to , often by ppm. This is the most robust differentiator.
Part 2: Comparative Data Analysis
The following data is based on primary alkyl halides (e.g., 1-halobutane) in
.
Table 1: NMR Chemical Shift Comparison
Feature
Alkyl Chloride ()
Alkyl Bromide ()
(Difference)
Shift (-CH)
3.50 – 3.60 ppm
3.35 – 3.45 ppm
ppm
Multiplicity
Triplet ()
Triplet ()
Indistinguishable
Shift (-C)
44.0 – 45.0 ppm
33.0 – 34.0 ppm
ppm
HSQC Correlation
Proton at 3.55 correlates to C at 45
Proton at 3.40 correlates to C at 33
Definitive
Note:
-coupling constants for the triplet splitting are typically governed by the Karplus equation and free rotation of the alkyl chain. Both Cl and Br derivatives exhibit Hz, making coupling analysis insufficient for distinction.
Part 3: Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning the halide identity, moving from rapid
screening to definitive /2D validation.
Figure 1: Decision matrix for distinguishing alkyl halides. Note that while 1H NMR provides a strong indication, 13C/HSQC offers the definitive structural confirmation due to the larger chemical shift difference.
Part 4: Experimental Protocols
Protocol A: High-Resolution
NMR (Screening)
Use this for quick identification if the sample is pure.
Sample Prep: Dissolve
of sample in of (containing TMS).
Why TMS? Precise referencing is critical here. A shift error of
ppm can lead to misidentification.
Acquisition:
Set spectral window to
to ppm.
Acquire at least 16 scans to ensure high S/N ratio for the triplet wings.
Processing:
Calibrate TMS exactly to
ppm.
Peak pick the center of the triplet.
Decision:
ppm Suspect Chloride .
ppm Suspect Bromide .
Protocol B: The "Spiking" Method (Standard Addition)
Use this if the shift is ambiguous or if solvent effects are suspected.
Initial Scan: Acquire the
spectrum of your unknown sample. Zoom in on the triplet .
Spike Preparation: Add a micro-drop (
) of authentic 1-bromobutane (or the specific bromide analog) to the NMR tube.
Second Scan: Acquire the spectrum again.
Analysis:
Identity Match: If the triplet intensity increases without the appearance of a new shoulder or distinct peak, your unknown is the Bromide .
Mismatch: If a new triplet appears slightly upfield/downfield (creating a "doublet of triplets" look or broadened shoulder), your unknown is likely the Chloride .
Protocol C: HSQC Validation (Gold Standard)
Use this for new chemical entities (NCEs) or regulatory filing.
Setup: Run a standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment.
Comparative Guide: 1-Bromo-9-chlorononane vs. 1-Bromo-9-fluorononane
Executive Summary This guide analyzes the divergent applications of 1-Bromo-9-chlorononane and 1-Bromo-9-fluorononane . While structurally similar as dihaloalkanes, their utility is dictated by the bond dissociation ener...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide analyzes the divergent applications of 1-Bromo-9-chlorononane and 1-Bromo-9-fluorononane . While structurally similar as
dihaloalkanes, their utility is dictated by the bond dissociation energy (BDE) disparity between the terminal chlorine and fluorine atoms.
1-Bromo-9-chlorononane is a bifunctional linker . It is primarily used to bridge two distinct chemical moieties (e.g., in PROTACs or dimer drugs) by exploiting the reactivity difference between bromine (
labile) and chlorine (requires activation).
1-Bromo-9-fluorononane is a terminal pharmacophore/modifier . It is used to introduce a metabolically stable, lipophilic "tail" into liquid crystals or drug candidates, where the fluorine atom acts as an inert cap rather than a leaving group.
Part 1: Physicochemical & Reactivity Profiles
The selection between these two reagents is governed by the hierarchy of leaving group ability and bond strength.
Bond Dissociation Energy (BDE) & Reactivity
The fundamental difference lies in the stability of the Carbon-Halogen bond at the
-position (position 9).
Feature
1-Bromo-9-chlorononane
1-Bromo-9-fluorononane
Impact on Application
Terminal Group
Chlorine (-Cl)
Fluorine (-F)
Determines if the end is "reactive" or "inert."[1]
C-X Bond Energy
~81 kcal/mol
~108 kcal/mol
C-F is chemically inert to standard nucleophilic attack.
Leaving Group Ability
Moderate ()
Poor/None ()
Cl allows further functionalization; F does not.
Primary Use
Linker Synthesis
Metabolic Blocking / Liquid Crystals
Cl connects A to B; F modifies A.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the kinetic selectivity that enables the specific applications of these molecules.
Figure 1: Divergent synthetic pathways. The Chloro-analog allows for a second substitution step, whereas the Fluoro-analog serves as a terminal modification.
Part 2: Application Case Studies
1-Bromo-9-chlorononane: The "PROTAC" Linker
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length is critical for facilitating the ternary complex between an E3 ligase and a target protein. The
chain provides optimal flexibility and distance.
Mechanism: The synthesis relies on Sequential Nucleophilic Substitution .
First Displacement: The bromine is displaced by the first ligand (e.g., a phenol or amine) under mild conditions (
, Acetone, RT). The chlorine remains intact.
Second Displacement: The chlorine is activated (often via Finkelstein reaction using NaI to generate a transient iodide) to react with the second ligand.
1-Bromo-9-fluorononane: Material Science & Med Chem
This analog is used when the nonyl chain must be "capped" with a polar but non-reactive group.
Liquid Crystals (LCs): Fluorinated tails reduce the viscosity of LC mixtures and improve dielectric anisotropy compared to hydrogenated or chlorinated analogs. The C-F dipole stabilizes the mesophase (liquid crystalline state).
Medicinal Chemistry (Metabolic Blocking): Long alkyl chains are susceptible to
-oxidation by Cytochrome P450 enzymes. Replacing the terminal hydrogen with fluorine (using 1-bromo-9-fluorononane) blocks this metabolic soft spot, extending the drug's half-life without significantly altering steric bulk.
Part 3: Experimental Protocols
Protocol A: Sequential Linking using 1-Bromo-9-chlorononane
Objective: Synthesis of a mono-alkylated intermediate preserving the chloro-handle.
Dissolve the nucleophile in acetone (0.1 M concentration).
Add
and stir for 15 minutes to generate the phenoxide anion.
Add 1-Bromo-9-chlorononane dropwise. Note: Excess bromide prevents dimerization if the nucleophile has multiple active sites, though the chloro-end is generally inert under these conditions.
Reflux at 55°C for 12 hours. Monitor by TLC (The chloro-product will run slightly higher than the starting phenol).
Workup: Filter off solids, concentrate filtrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Validation:
NMR will show a triplet at ppm corresponding to . If this signal is lost, premature displacement of Cl occurred (unlikely in acetone).
Protocol B: Introduction of Fluorinated Tail using 1-Bromo-9-fluorononane
Objective: Attaching a metabolic shield to a secondary amine scaffold.
Heat to 80°C (sealed tube recommended to prevent solvent loss).
Stir for 16 hours. Note: The Fluorine atom will withstand these basic conditions.
Workup: Dilute with water, extract with DCM.
Validation:
NMR is the gold standard here. Look for a multiplet around -218 ppm (typical for primary alkyl fluorides). The absence of Br peaks in Mass Spec confirms the substitution.
Part 4: Comparative Data Summary
Parameter
1-Bromo-9-chlorononane
1-Bromo-9-fluorononane
CAS Number
14757-43-8
926923-52-6
Molecular Weight
241.60 g/mol
225.14 g/mol
Boiling Point
~280°C
~224°C
LogP (Lipophilicity)
High (Dual halogen)
Moderate (F lowers lipophilicity vs Cl)
Metabolic Stability
Low (Cl can be hydrolyzed/displaced in vivo)
High (C-F bond resists metabolism)
Dipole Moment
Moderate
High (Strong C-F dipole)
Cost/Availability
Low / Commodity Chemical
High / Specialty Chemical
References
Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 4, 255–263. Link
Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 15, 4359–4369. Link
Synthesis of Fluorinated Liquid Crystals. Chem. Rev. 2007, 107, 9, 3968–4015. (Discusses the role of terminal fluoro-alkyl chains in mesophase stability). Link
Selective Alkylation of Amines. J. Org. Chem. 2004, 69, 11, 3993–3996. (Methodology for selective displacement of Br over Cl). Link
A Comparative Guide to the Spectroscopic Characterization of 9-Chlorononyl Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of aliphatic compounds is a foundational requirement for advancing research. Long-chain functionalized alkanes, suc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of aliphatic compounds is a foundational requirement for advancing research. Long-chain functionalized alkanes, such as 9-chlorononyl derivatives, are versatile intermediates in organic synthesis and building blocks in materials science and pharmacology. Their efficacy and safety are directly tied to their precise chemical structure. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the expected spectral features of 9-chlorononyl derivatives, compare them with relevant alternatives, and provide field-proven protocols to ensure data integrity and reproducibility.
The Logic of Spectroscopic Elucidation
Structural elucidation is akin to solving a puzzle where each spectroscopic technique provides a unique set of clues. For a molecule like a 9-chlorononyl derivative, we are looking to confirm several key features: the nine-carbon aliphatic chain, the terminal chlorine atom, and the nature of the functional group at the other end of the chain (e.g., alcohol, acetate, acid).
Caption: Predicted EI-MS Fragmentation of 9-Chlorononan-1-ol.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Expected Absorptions for 9-Chlorononyl Derivatives:
C-H Stretch (Alkyl): Strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of all alkanes and will be prominent.
[1]* C-H Bend (Alkyl): Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock, if present) are expected.
C-Cl Stretch: This vibration for a primary alkyl chloride appears as a moderate to strong band in the fingerprint region, typically between 650-750 cm⁻¹ . While this region can be complex, its presence is a key indicator.
[2]* Functional Group Vibrations: The 'X' group provides the most distinct peaks.
Alcohol (-OH): A strong, broad absorption in the 3200-3600 cm⁻¹ region.
Acetate (-OAc): A very strong, sharp C=O stretch around 1735-1750 cm⁻¹ and a C-O stretch around 1230-1250 cm⁻¹ .
Carboxylic Acid (-COOH): A very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ .
Comparison: IR Spectra of Different 9-Chlorononyl Derivatives
Derivative
Key Diagnostic Peak(s) (cm⁻¹)
Shared Peaks (cm⁻¹)
9-Chlorononanol
~3300 (broad, O-H stretch)
~2900 (C-H), ~720 (C-Cl)
9-Chlorononyl Acetate
~1740 (strong, C=O), ~1240 (strong, C-O)
~2900 (C-H), ~720 (C-Cl)
9-Chlorononanoic Acid
~3000 (very broad, O-H), ~1710 (strong, C=O)
~2900 (C-H), ~720 (C-Cl)
Experimental Protocols: A Self-Validating System
The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to provide high-quality, reproducible data for 9-chlorononyl derivatives.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice as it is an excellent solvent for nonpolar to moderately polar compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference. Tetramethylsilane (TMS) is added as the universal 'zero' reference.
Sample Preparation: Accurately weigh 5-10 mg of the 9-chlorononyl derivative and dissolve it in ~0.6 mL of CDCl₃.
Internal Standard: Add a small drop of TMS to the solution.
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
[3] * Lock the spectrometer onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity. Poor shimming will result in broad, distorted peaks and is a primary source of poor-quality data.
[4]5. ¹H NMR Acquisition:
Acquire the spectrum using a standard pulse sequence. A 30° pulse angle with a relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative analysis.
Set the spectral width to cover a range from -1 to 12 ppm.
Collect 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the ¹³C nucleus frequency.
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
Set the spectral width from -10 to 220 ppm.
Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
[5]7. Data Processing:
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the spectra correctly.
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central CDCl₃ peak to 77.16 ppm.
Integrate the peaks in the ¹H spectrum.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
Rationale: EI is a "hard" ionization technique that provides reproducible fragmentation patterns, creating a spectral "fingerprint" useful for library matching and structural confirmation. A direct insertion probe is suitable for pure, relatively volatile liquid or low-melting solid samples like 9-chlorononan-1-ol.
Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent like dichloromethane or methanol.
Sample Introduction: Dip the tip of the direct insertion probe into the dilute solution and allow the solvent to evaporate, leaving a thin film of the analyte.
Instrument Setup:
Insert the probe into the mass spectrometer's ion source.
Ensure the instrument is tuned and calibrated using a standard calibrant (e.g., PFTBA).
Set the ion source temperature (e.g., 200 °C) and electron energy (standard is 70 eV).
Data Acquisition:
Begin data acquisition.
Slowly heat the probe to volatilize the sample into the ion source.
Acquire spectra across a mass range of m/z 40-400.
Data Analysis:
Identify the molecular ion peak (M⁺) and the corresponding [M+2]⁺ peak. Verify their 3:1 intensity ratio.
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.
[6] * Compare the acquired spectrum to a spectral library (e.g., NIST) if available.
References
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2021). ACS Omega. [Link]
On the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. ResearchGate. [Link]
CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. (2018). International Journal of Mass Spectrometry. [Link]
A Comparison Between Different Properties of Bromoxynil and its Derivatives by DFT Method. Oriental Journal of Chemistry. [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society. [Link]
Alkyl Halides Spectroscopy. University of Calgary. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-9-chlorononane
In the landscape of pharmaceutical research and complex organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental ste...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and complex organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-Bromo-9-chlorononane (CAS No. 90674-69-4). As a dihalogenated alkane, this compound requires a specific disposal pathway that accounts for its presumed chemical properties and the regulatory framework governing halogenated organic waste.
Part 1: Hazard Assessment and Risk Mitigation
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. Based on its structure—a C9 alkyl chain with both bromine and chlorine substituents—we can infer the following hazard profile.
1.1 Inferred Hazard Profile
Environmental Toxicity : Halogenated organic compounds often exhibit significant environmental toxicity. For instance, 1-bromononane is classified as very toxic to aquatic life[1][2]. It is prudent to assume 1-Bromo-9-chlorononane poses a similar, if not greater, risk to aquatic ecosystems. Its long alkyl chain suggests low water solubility and potential for bioaccumulation.
Health Hazards : While specific data is absent, similar halogenated hydrocarbons can cause skin and eye irritation[3][4]. Inhalation of vapors may lead to respiratory tract irritation, and prolonged or repeated exposure could carry more significant health risks[1]. Some halogenated compounds are also suspected carcinogens[5].
Combustion Byproducts : As a combustible liquid, its thermal decomposition or incomplete combustion will generate hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl)[6]. These acidic gases are corrosive and toxic.
1.2 Immediate Safety and Personal Protective Equipment (PPE)
Given the inferred hazards, all handling of 1-Bromo-9-chlorononane and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors. The following PPE is mandatory:
Eye Protection : Chemical safety goggles or a face shield.
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
Body Protection : A flame-resistant lab coat.
Part 2: Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the point of generation. This prevents dangerous reactions, protects waste handlers, and ensures cost-effective and compliant disposal.
Step-by-Step Collection Procedure:
Designate a Waste Stream : 1-Bromo-9-chlorononane waste must be classified as Halogenated Organic Waste . It must not be mixed with non-halogenated organic waste[7][8]. Mixing these streams can significantly increase disposal costs and complicates the disposal process.
Select a Compatible Container : Use a designated hazardous waste container made of glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks, and equipped with a secure, leak-proof screw cap[7].
Label the Container : Immediately upon adding the first drop of waste, label the container with a "Hazardous Waste" tag. The label must include:
The full chemical name: "Waste 1-Bromo-9-chlorononane"
The primary hazards: "Environmental Hazard," "Potential Irritant"
The date of first accumulation.
Collect Waste : This includes the neat (pure) compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, or absorbent pads used for minor spills.
Keep Container Closed : The waste container must remain closed at all times, except when actively adding waste[8]. This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Utilize Secondary Containment : Store the waste container in a secondary containment bin that is chemically compatible and large enough to hold the entire contents of the primary container in case of a leak[8].
Part 3: Disposal Pathway and Regulatory Compliance
Disposal of halogenated organic waste is strictly regulated. The primary goal is the complete destruction of the compound to prevent its release into the environment.
The universally accepted and most environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility[9].
Causality of Method : At temperatures typically exceeding 1200 K (927°C), the C-C, C-H, C-Cl, and C-Br bonds are broken, and the molecule is completely oxidized. The organic carbon and hydrogen are converted to CO2 and H2O.
Scrubber and Afterburner Requirement : The critical feature of a suitable incinerator is the presence of an afterburner and an alkaline scrubber system. The halogens are converted to acidic gases (HCl and HBr). The scrubber neutralizes these gases, preventing their release as acid rain precursors and toxic pollutants.
3.2 Regulatory Framework (United States - EPA)
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics or if it is specifically listed. Since 1-Bromo-9-chlorononane is not a commonly used solvent, it is unlikely to be explicitly listed. However, it would likely fall under the F-listed wastes if used as a solvent.
F001 : If used in large-scale degreasing operations.
F002 : If used as a general-purpose solvent and mixed with other listed spent halogenated solvents[10][11].
If the waste does not meet the criteria for a listed waste, a hazardous waste determination must be performed to see if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity)[12]. Given its properties, it is handled as hazardous waste as a best practice. All disposal must be carried out by a licensed and permitted hazardous waste disposal company.
Evacuate : Alert personnel and evacuate the immediate area.
Ventilate : Ensure the chemical fume hood is operating at maximum capacity.
Control Ignition Sources : Remove any potential sources of ignition.
Absorb : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated organic waste.
Dispose : Label the container and manage it as hazardous waste according to the procedures in Part 2.
4.2 Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing 1-Bromo-9-chlorononane waste from generation to final disposal.
Disposal workflow for 1-Bromo-9-chlorononane waste.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-Bromo-9-chlorononane, upholding the highest standards of laboratory safety and operational excellence.
References
PubChem. (n.d.). 1-Bromo-1-chloroethane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Bromononane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-9-chlorononane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-3-chlorononane. National Center for Biotechnology Information. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
OEHHA. (2023). Chemicals Listed Effective January 27, 2023 as Known to the State of California to Cause Cancer: 1-Bromo-3-Chloropropane, 1-Butyl Glycidyl Ether, and Glycidyl Methacrylate. Retrieved from [Link]
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PubChem. (n.d.). 1-Bromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
Sustainable Organic Laboratory Course (NOP). (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1-Bromo-9-chlorononane
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical i...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-9-chlorononane, a bifunctional haloalkane. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices. While the toxicological properties of 1-Bromo-9-chlorononane have not been fully investigated, its structural similarity to other halogenated alkanes warrants a cautious and thorough approach.[1][2]
Hazard Assessment: Understanding the Risks
1-Bromo-9-chlorononane is a combustible liquid and must be handled with an awareness of its potential health and environmental hazards.[2] It is incompatible with strong oxidizing agents and strong bases.[1][2] The primary risks are associated with its potential toxicity upon inhalation, ingestion, or skin contact, and its significant threat to aquatic ecosystems.
Causality of Concern: Halogenated hydrocarbons as a class can pose risks including irritation, central nervous system effects, and potential long-term health effects. For instance, a related compound, 1-Bromo-3-chloropropane, is listed by the state of California as a chemical known to cause cancer and is suspected of causing genetic defects.[3][4] Given the incomplete toxicological profile of 1-Bromo-9-chlorononane, we must operate under the precautionary principle, assuming similar or other significant hazards.
Hazard Category
Specific Risk
Rationale & Primary Sources
Health Hazards
Inhalation/Ingestion: Harmful. Symptoms may include headache, dizziness, nausea, and vomiting.[1][2]
Based on data for analogous compounds like 1-chlorononane and 1-bromononane. Do not ingest and avoid breathing vapors or mists.[1]
Skin/Eye Contact: Potential for irritation. Avoid contact with skin and eyes.[2][3]
Standard precaution for halogenated hydrocarbons. Prolonged contact should be avoided.
Long-Term Effects: Unknown. Potential for significant toxicity based on related compounds.
The toxicological properties have not been fully investigated.[2] Prudence dictates treating it as potentially carcinogenic/mutagenic.
Physical Hazards
Flammability: Combustible Liquid.
Keep away from open flames, hot surfaces, and sources of ignition.[1][2]
Environmental Hazards
Aquatic Toxicity: Very toxic to aquatic life.[2][5]
Release into the environment must be strictly avoided. Do not allow the product to enter drains.[3][6]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is the final and most personal line of defense against chemical exposure. It must be chosen based on a thorough risk assessment of the procedures being performed.[7][8]
Eye and Face Protection:
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles that provide a complete seal around the eyes are mandatory.[7][9]
Recommended for Splash Hazard: When transferring liquids or performing reactions with a risk of splashing, a full-face shield must be worn over the safety goggles.[8][10] This provides a secondary layer of protection for the entire face.
Hand Protection:
Glove Selection: Nitrile gloves are generally suitable for incidental contact with a wide range of chemicals.[10] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance chart for data on halogenated alkanes.
Best Practice: Always inspect gloves for tears or punctures before use.[6] Use proper removal techniques to avoid contaminating your skin and dispose of them immediately after use in the designated hazardous waste stream.[6]
Body Protection:
Standard Use: A long-sleeved, knee-length laboratory coat is required for all work with this chemical.[9][11]
Large Quantities/Splashes: For large-volume transfers (>1L) or operations with a significant splash potential, a chemically resistant apron worn over the lab coat is required. For extensive use, impervious clothing may be necessary.[6]
Attire: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[8][9]
Respiratory Protection:
Primary Engineering Control: All handling of 1-Bromo-9-chlorononane that may generate vapors—including opening containers, weighing, transferring, and use in reactions—must be conducted inside a certified chemical fume hood.[2][3]
Emergency Use: In the event of a spill or failure of engineering controls, respiratory protection may be necessary. A full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas, type ABEK) should be available.[6] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and prevent accidental release at every stage of the chemical's lifecycle in the lab.
Caption: Safe Handling Workflow for 1-Bromo-9-chlorononane.
Detailed Protocol:
Preparation:
Review Documentation: Before any work begins, thoroughly review this guide, the Safety Data Sheet (SDS) for 1-Bromononane or a similar analog, and the specific experimental protocol.[2][6]
Assemble PPE: Gather all necessary PPE as outlined in Section 2. Ensure everything is in good condition.
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). Ensure safety showers and eyewash stations are accessible and unobstructed.[2]
Prepare for Contingencies: Have a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) readily available.[3] Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated.
Handling (Inside a Chemical Fume Hood):
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the primary container.
Chemical Transfer: Perform all transfers of the chemical slowly and carefully to avoid splashes.
Execution: Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.
Storage: After use, tightly close the primary container and store it in a cool, dry, and well-ventilated area away from heat and incompatible materials.[1]
Post-Handling and Disposal:
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning materials. Dispose of cleaning materials as hazardous waste.
Waste Management: All materials contaminated with 1-Bromo-9-chlorononane (e.g., pipette tips, gloves, absorbent paper, excess reagent) must be disposed of as hazardous waste.[3] This material should not be discharged into the sewer system.[3][6]
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then lab coat, then goggles).
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][6]
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[1][6]
Spill: Evacuate non-essential personnel. Remove all sources of ignition.[6] Wearing full PPE, contain the spill and absorb it with an inert, non-combustible material.[3][12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
By adhering to these rigorous safety protocols, you build a foundation of trust in our laboratory operations—trust that our work is not only scientifically sound but also fundamentally safe for ourselves and our environment.
References
SAFETY DATA SHEET - 1-Chlorononane. Fisher Scientific.
1-Bromo-1-fluoroethane Safety Data Sheet. Synquest Labs.
SAFETY DATA SHEET - 1-Bromononane. Fisher Scientific.
Safety Data Sheet: 1-Bromo-3-chloropropane. Carl ROTH.